MCHr1 拮抗剂 2

描述

MCHr1 antagonist 2 is an antagonist of melanin-concentrating hormone receptor 1 (MCH1-R), with an IC50 of 65 nM . It also inhibits hERG .

Synthesis Analysis

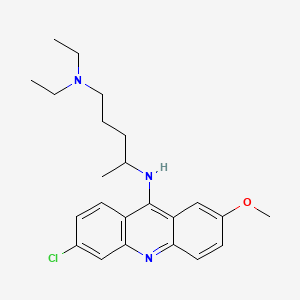

The synthesis of MCHr1 antagonists has been discussed in several studies . For instance, a study identified KRX-104130 with potent MCHR1 antagonistic activity and no cardiotoxicity through virtual screening using two MCHR1 binding affinity prediction models and an hERG-induced cardiotoxicity prediction model .Molecular Structure Analysis

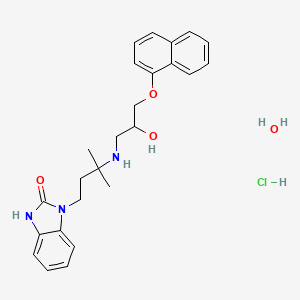

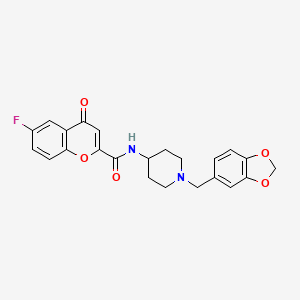

The molecular formula of MCHr1 antagonist 2 is C23H21FN2O5 . It has a molecular weight of 424.4 g/mol . The IUPAC name is N - [1- (1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide .Physical And Chemical Properties Analysis

MCHr1 antagonist 2 has a molecular weight of 424.4 g/mol . It has a topological polar surface area of 77.1 Ų and a complexity of 723 . The compound is solid and soluble in DMSO .科学研究应用

Obesity and Appetite Control

MCHr1 antagonists have been explored as potential treatments for obesity due to their role in suppressing appetite. The pioneering compounds T-226296 and SNAP-7941 have demonstrated the anti-obesity therapeutic utility of MCHr1 antagonists .

Sleep and Wakefulness Regulation

The interaction of MCH with various brain regions, such as the VTA, NAc, and amygdala, may influence dopamine release, which in turn affects sleep/wake cycles .

Energy Balance Disorders

Due to the diverse downstream signaling pathways of MCH, MCHr1 agonists and antagonists are considered promising tools for managing energy balance disorders .

Drug Discovery and Development

In silico methods have been utilized for the rapid selection and profiling of MCHr1 antagonists, aiding in the discovery and development of new therapeutic agents .

Cardiotoxicity Avoidance

Developing MCHr1 antagonists is challenging due to the similarity between their binding site and that of the hERG channel, which is associated with cardiotoxicity risks. This has led to research focused on identifying compounds that can selectively target MCHR1 without affecting hERG .

Neurophysiological Functions

MCHr1 antagonists may modulate neurophysiological functions by affecting neurotransmitter release in various brain regions, which could have implications for conditions like cataplexy .

作用机制

Target of Action

The primary target of MCHr1 antagonist 2 is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a class A G protein-coupled receptor predominantly found in the central nervous system . It plays a crucial role in regulating food intake, energy balance, and other physiological functions .

Mode of Action

MCHr1 antagonist 2 acts by inhibiting the MCHR1 receptor . The antagonist binds to the receptor, preventing the melanin-concentrating hormone (MCH) from activating it . The MCH, when bound to the MCHR1 receptor, adopts a cysteine-mediated hairpin loop configuration . A central arginine from the LGRVY core motif between the two cysteines of MCH penetrates deeply into the transmembrane pocket, triggering receptor activation . The antagonist prevents this activation, thereby inhibiting the downstream effects of MCH.

Biochemical Pathways

The MCH-MCHR1 system is involved in a wide variety of downstream signaling pathways . MCHR1 predominantly couples with inhibitory G proteins, Gi/o . The binding of MCH to MCHR1 triggers conformational changes, initiating intracellular signaling cascades via heterotrimeric G proteins . By inhibiting MCHR1, the antagonist disrupts these signaling pathways, affecting physiological functions such as energy homeostasis, appetite regulation, and sleep-wake cycles .

Pharmacokinetics

This similarity can potentially cause cardiotoxicity problems . Therefore, the bioavailability and overall pharmacokinetic profile of MCHr1 antagonist 2 would need to be carefully evaluated to ensure safety and efficacy.

Result of Action

The molecular and cellular effects of MCHr1 antagonist 2’s action primarily involve the disruption of MCH signaling pathways. By inhibiting MCHR1, the antagonist prevents MCH from triggering intracellular signaling cascades . This can lead to changes in physiological functions regulated by MCH, such as energy homeostasis, appetite regulation, and sleep-wake cycles .

Action Environment

The action, efficacy, and stability of MCHr1 antagonist 2 can be influenced by various environmental factors. For instance, the expression of MCHR1 can be upregulated in fasting conditions , which could potentially affect the efficacy of the antagonist. Moreover, the presence of other signaling molecules and receptors in the central nervous system could also influence the action of MCHr1 antagonist 2 .

安全和危害

属性

IUPAC Name |

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCYCBKPWYJVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MCHr1 antagonist 2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

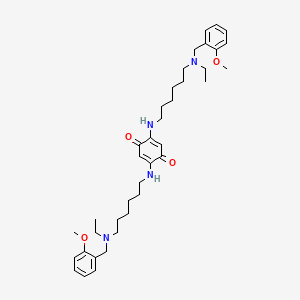

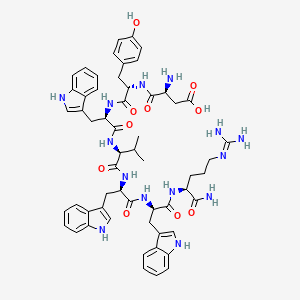

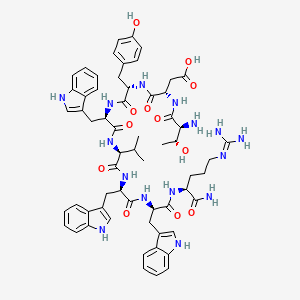

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B1676183.png)